molecular formula C12H16N6OS B2726009 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole CAS No. 2415462-61-0

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole

Cat. No. B2726009
CAS RN: 2415462-61-0
M. Wt: 292.36
InChI Key: BTHLDUNRXWSWDL-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole, also known as MPT, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential as a therapeutic agent. MPT belongs to the class of thiadiazoles and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole has also been shown to interact with DNA and RNA, which could contribute to its cytotoxic effects on cancer cells.
Biochemical and Physiological Effects:
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole has also been shown to reduce oxidative stress and inflammation, which makes it a potential candidate for the treatment of several diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole in lab experiments is its high purity and stability, which ensures consistent results. 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole, including the optimization of its synthesis, the identification of its molecular targets, and the development of new derivatives with improved properties. Additionally, more research is needed to understand the mechanism of action of 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole and its potential as a therapeutic agent in various diseases. Overall, 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole has shown great promise as a potential drug candidate, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole involves several steps, including the reaction of 2-amino-4-methoxypyrimidine with 1-chloro-3-methylthiourea followed by the reaction with piperazine. The final product is obtained by recrystallization and purification. The synthesis of 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole has been optimized to ensure high yield and purity.

Scientific Research Applications

2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurological disorders. Several studies have shown that 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole exhibits cytotoxic effects on cancer cells and can induce apoptosis. 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of diabetes and other inflammatory conditions.

properties

IUPAC Name

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6OS/c1-9-15-16-12(20-9)18-7-5-17(6-8-18)11-13-4-3-10(14-11)19-2/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHLDUNRXWSWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine

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